Aklomide

概要

説明

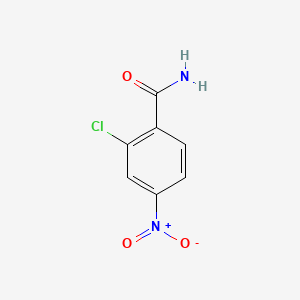

Aklomide, also known as 2-Chloro-4-nitrobenzamide, is used to combat diseases, parasites, and insects that infest poultry . It is a parasite inhibitor .

Synthesis Analysis

Aklomide can be synthesized from 2-chloro-4-nitrobenzoylchloride and ammonium carbonate . The synthesis process involves several intermediates .

Molecular Structure Analysis

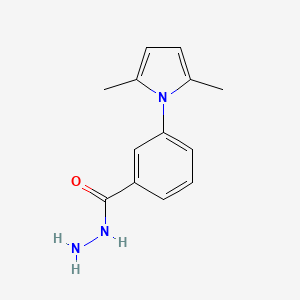

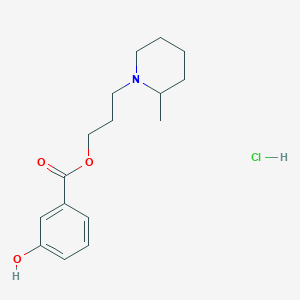

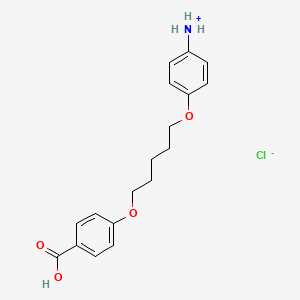

The molecular formula of Aklomide is C7H5ClN2O3 . It has a molecular weight of 200.58 . The IUPAC Standard InChI of Aklomide is InChI=1S/C7H5ClN2O3/c8-6-3-4 (10 (12)13)1-2-5 (6)7 (9)11/h1-3H, (H2,9,11) .

Physical And Chemical Properties Analysis

Aklomide is a solid substance . It has a molecular weight of 200.58 and its molecular formula is C7H5ClN2O3 .

科学的研究の応用

Genome-Wide Differential Methylation in Medicinal Plant Extracts

Research on Phlomis umbrosa and Dipsacus asperoides, traditional medicinal plants, revealed 49 protein-encoding genes differentially regulated during osteoarthritis. These findings suggest potential therapeutic agents in these plants for bone diseases, highlighting genes in the PI3K/AKT pathway, crucial during osteoarthritis progression and recovery (Shin et al., 2021).

Interaction of Curcumin and Temozolomide in Glioblastoma

A study combining curcumin (CUM) with temozolomide (TMZ) in glioblastoma treatment indicated enhanced therapeutic response. This synergy involves ROS production and disruption of AKT/mTOR signaling, suggesting a new approach to optimize TMZ-based therapies (Yin et al., 2014).

FK228 and TMZ in Glioma

Research revealed FK228 augmented TMZ sensitivity in human glioma cells by blocking the PI3K/AKT/mTOR signal pathways, suggesting a potential target for improving therapeutic outcomes in TMZ-resistant gliomas (Wu et al., 2016).

Metallomics in Biometal Science

Metallomics integrates research fields related to biometals, synergizing with genomics and proteomics. It focuses on metalloproteins and metalloenzymes, crucial for syntheses and metabolic functions, and emphasizes chemical speciation for bioactive metallomes identification (Haraguchi, 2004).

Temozolomide-Induced Apoptosis via Akt Signaling in Glioblastoma

A study on glioblastoma cell lines showed TMZ induces apoptosis through Akt/Glycogen-Synthase-Kinase-3ß signaling mediated by Myelocytomatosis (c-Myc) oncoprotein. This finding provides insights into TMZ's effectiveness in glioblastoma therapy (De Salvo et al., 2011).

LC–MS-Based Analysis and Network Pharmacology in Tibetan Medicine

The study of Phlomis brevidentata H.W.Li in treating pneumonia employed LC–MS and network pharmacology to identify active ingredients and mechanisms, revealing iridoid glycosides as potential main active components (Zhang et al., 2021).

Metformin and TMZ Combination in Glioblastoma

Research on the efficacy of metformin combined with TMZ against glioblastoma showed that this combination enhances anti-tumor effects more than monotherapy, suggesting a new therapeutic approach (Lee et al., 2018).

Evolution of DNA Repair Defects in Gliomas Post-TMZ Treatment

A study on low-grade gliomas treated with TMZ explored the evolution of DNA repair defects, suggesting that TMZ-induced mutagenesis and malignant progression are influenced by MGMT methylation and MMR gene alterations (Thuijl et al., 2015).

Safety and Hazards

Aklomide is toxic and can cause skin and eye irritation. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is harmful if swallowed and may cause respiratory irritation .

Relevant Papers

The relevant papers retrieved do not provide additional information beyond what has been summarized above .

作用機序

Target of Action

Aklomide, also known as 2-Chloro-4-nitrobenzamide , is primarily used to combat diseases, parasites, and insects that infest poultry . .

Mode of Action

It is known to be used as an anti-parasitic agent , suggesting that it likely interacts with biological targets in parasites to exert its effects. More research is needed to understand the specific interactions between Aklomide and its targets.

Biochemical Pathways

Given its use as an anti-parasitic agent , it is likely that Aklomide interferes with essential biochemical pathways in parasites, leading to their death or inhibition

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the activity and stability of Aklomide.

特性

IUPAC Name |

2-chloro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGSZUNNBQXGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041405 | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aklomide | |

CAS RN |

3011-89-0 | |

| Record name | Aklomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3011-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklomide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aklomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aklomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AKLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0E341RA20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the efficacy of Aklomide against different species of Eimeria in chickens?

A1: Research suggests that Aklomide's efficacy varies depending on the Eimeria species. One study found Aklomide at 250 ppm in feed had no effect on Eimeria tenella oocyst output in chickens. Another study evaluating Sch 18545 (a novel anticoccidial agent) indicated that its activity was weakest against Eimeria acervulina, even though it showed effectiveness against Eimeria tenella at lower concentrations. This suggests that Aklomide, similar to other anticoccidials, may have limitations in controlling specific Eimeria species.

Q2: Are there reliable methods for detecting Aklomide residues in chicken tissues?

A3: Yes, several analytical methods have been developed. One method uses liquid chromatography with electrochemical detection, achieving a low ppb detection limit for Aklomide alongside other nitro-containing drugs in chicken liver, breast, and thigh muscle. Another approach utilizes gas chromatography with electron-capture detection after converting Aklomide to its corresponding methyl ester. These methods highlight the advancements in residue analysis for ensuring food safety.

Q3: How can Aklomide be identified in animal feed alongside other common prophylactic drugs?

A4: Thin-layer chromatography (TLC) offers a practical solution for simultaneous detection of Aklomide and 16 other common prophylactic drugs in animal feed. This method employs only two solvent systems for separation, simplifying the analysis and enabling efficient screening of multiple drug residues.

Q4: Are there any emerging sensor technologies for detecting Aklomide?

A5: Research suggests that fluorescence-based sensors using MPA-capped Cadmium Telluride Quantum Dots (CdTe QDs) show promise for Aklomide detection. The fluorescence quenching effect of Aklomide on these QDs offers a potential approach for sensitive and selective detection of this compound.

Q5: What is known about the resistance of Eimeria species to Aklomide?

A6: While specific studies on Aklomide resistance were not mentioned in these papers, one study investigated cross-resistance of Eimeria tenella strains resistant to Amprolium, Zoalene, Aklomide, or Nicarbazin. The study found that the novel compound Sch 18545 was effective against these resistant strains. This highlights the ongoing efforts to discover new anticoccidials that overcome existing resistance mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

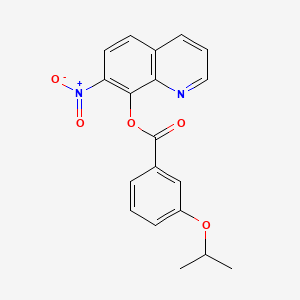

![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)